
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a bromopyridine moiety and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde typically involves the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 5-bromopyridine is reacted with piperidine-4-carbaldehyde in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(5-Bromopyridin-3-yl)piperidine-4-carboxylic acid.
Reduction: 1-(5-Bromopyridin-3-yl)piperidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromopyridine moiety may interact with specific molecular targets, such as receptors or enzymes, through non-covalent interactions like hydrogen bonding and π-π stacking .
Comparación Con Compuestos Similares
- 1-(5-Bromopyridin-2-yl)piperidine-4-carbaldehyde
- 1-(5-Bromopyridin-3-yl)piperidine-4-carboxylic acid
- 1-(5-Bromopyridin-3-yl)piperidine-4-methanol
Uniqueness: 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is unique due to the presence of both a bromopyridine moiety and an aldehyde functional group.
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H13BrN2O/c12-10-5-11(7-13-6-10)14-3-1-9(8-15)2-4-14/h5-9H,1-4H2 |
Clave InChI |
QFYNFGULJYQJDC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C=O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


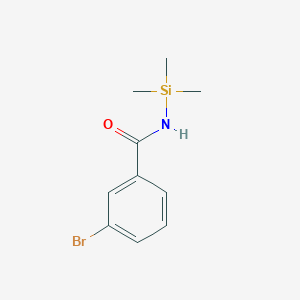



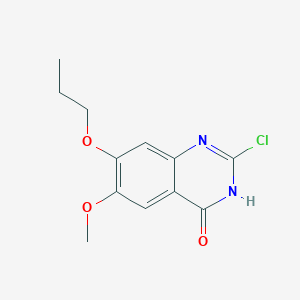
![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)
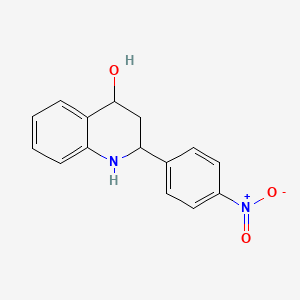

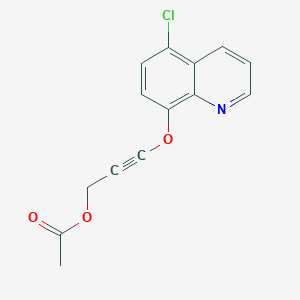


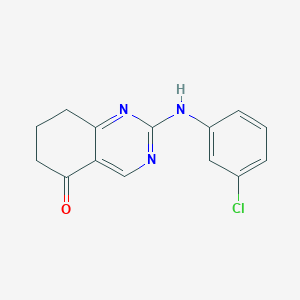

![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)
